molecular formula C7H6BrClO2 B6359434 2-Bromo-6-chloro-4-methoxyphenol CAS No. 1430808-29-9

2-Bromo-6-chloro-4-methoxyphenol

Cat. No.: B6359434
CAS No.: 1430808-29-9
M. Wt: 237.48 g/mol
InChI Key: SOZDIINGBGIUAX-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methoxyphenol is a halogenated phenolic compound featuring bromo (Br), chloro (Cl), and methoxy (OCH₃) substituents at positions 2, 6, and 4 of the aromatic ring, respectively.

Properties

IUPAC Name

2-bromo-6-chloro-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZDIINGBGIUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-methoxyphenol typically involves the bromination and chlorination of 4-methoxyphenol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-4-methoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones.

Scientific Research Applications

2-Bromo-6-chloro-4-methoxyphenol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Bromo-6-chloro-4-methoxyphenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogs:

Compound Name Substituents (Positions) Functional Groups Molecular Weight Key Features (from Evidence)
2-Bromo-6-chloro-4-methoxyphenol (Target) Br (2), Cl (6), OCH₃ (4) Phenol, methoxy, halogens Not provided Hypothesized high polarity
2-Bromo-4-chloro-6-methylphenol Br (2), Cl (4), CH₃ (6) Phenol, methyl, halogens 221.48 Lower polarity vs. methoxy
(E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol Br (2), Cl (4), iminomethyl (6) Schiff base, halogens, methoxy 411.08 Planar structure, π-π interactions
4-Bromo-2-chloro-6-methylphenol Br (4), Cl (2), CH₃ (6) Phenol, methyl, halogens 221.48 Positional isomer of
2-Bromo-4-methoxy-6-nitrophenol Br (2), OCH₃ (4), NO₂ (6) Phenol, nitro, methoxy 262.03 Strong electron-withdrawing NO₂

Key Observations :

  • Methoxy vs. Methyl: Methoxy (OCH₃) groups are electron-donating via resonance, increasing phenolic acidity and solubility in polar solvents compared to methyl (CH₃) analogs .
  • Schiff Base Derivatives: Compounds with iminomethyl groups (e.g., ) exhibit extended conjugation, planar geometries, and intermolecular interactions (e.g., π-π stacking, hydrogen bonding), enhancing thermal stability and crystallinity.
  • Nitro Group Effects: The nitro (NO₂) group in strongly withdraws electrons, significantly lowering pKa compared to chloro or bromo substituents.

Electronic and Spectroscopic Properties

  • The methoxy and imine groups contribute to charge delocalization .
  • Nitro-Substituted Analogs : The nitro group in likely red-shifts UV-Vis absorption due to enhanced conjugation, whereas methoxy or methyl groups may exhibit weaker electronic transitions.

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